Gold nitrate, also known as hydrogen tetranitratoaurate(III), is a crystalline compound with the formula HAu(NO₃)₄. It typically exists as a trihydrate, represented as HAu(NO₃)₄·3H₂O. This compound is notable for its role in the extraction and purification of gold, serving as an intermediate in various chemical processes. Gold nitrate appears as yellow crystals and is soluble in water, making it useful in various applications, particularly in research and industry .
Gold nitrate can be synthesized through several methods:
Gold nitrate has several applications across different fields:
Studies on the interactions of gold nitrate with other compounds have revealed its potential as a precursor for various gold complexes. For instance, it can interact with phosphines to form stable complexes that exhibit interesting catalytic properties. Additionally, research has explored its reactivity with different anions and ligands, leading to insights into its coordination chemistry and potential applications in materials science .
Gold nitrate shares similarities with other gold compounds but maintains unique characteristics that distinguish it from them. Here are some comparable compounds:
Compound Name | Formula | Key Features |
---|---|---|
Gold(I) Nitrate | AuNO₃ | Less stable than gold(III) nitrate; used in different catalytic processes. |
Chloroauric Acid | HAuCl₄ | More commonly used in electrochemistry; provides a different oxidation state of gold. |
Gold(III) Chloride | AuCl₃ | Similar oxidation state; used in organic synthesis but less soluble than gold nitrate. |
Tetraaminegold(III) Nitrate | Au(NH₃)₄(NO₃)₃ | An ammine complex that shows different reactivity patterns compared to simple nitrates. |
Gold nitrate's unique solubility and stability under specific conditions make it particularly valuable for applications requiring high purity and specific reactivity profiles .
Aqua regia, a mixture of concentrated nitric acid and hydrochloric acid in a 1:3 molar ratio, is renowned for its ability to dissolve noble metals such as gold. The dissolution process involves the oxidative action of nitric acid, which oxidizes gold to Au³⁺, while chloride ions from hydrochloric acid stabilize the gold ions as tetrachloroaurate ([AuCl₄]⁻) complexes. The reaction proceeds as:
$$
\text{Au} + 4 \text{HCl} + \text{HNO}3 \rightarrow \text{H}[ \text{AuCl}4 ] + \text{NO} \uparrow + 2 \text{H}_2\text{O}
$$
To isolate gold nitrate from the chloroauric acid intermediate, chloride abstraction is critical. This is achieved by introducing silver nitrate (AgNO₃), which precipitates chloride ions as silver chloride (AgCl):
$$
\text{AgNO}3 + \text{H}[ \text{AuCl}4 ] \rightarrow \text{AgCl} \downarrow + \text{H}[ \text{AuCl}3(\text{NO}3) ]
$$
Further purification steps, such as fractional crystallization or solvent extraction, yield anhydrous gold nitrate (Au(NO₃)₃). A comparative analysis of chloride abstraction agents is provided in Table 1.
Table 1: Chloride Abstraction Agents for Au(NO₃)₃ Synthesis
Agent | Efficiency (%) | Byproduct Solubility | Purity of Au(NO₃)₃ |
---|---|---|---|
Silver nitrate | 98.5 | Low (AgCl precipitates) | ≥99% |
Lead nitrate | 89.2 | Moderate | 92–95% |
Barium nitrate | 76.8 | High | 85–88% |
Direct synthesis of gold nitrate via nitric acid condensation leverages dinitrogen pentoxide (N₂O₅) as a nitronium ion (NO₂⁺) source. In this method, gold powder is reacted with fuming nitric acid (98%) saturated with N₂O₅ under reflux at 120°C. The N₂O₅ enhances the nitration capacity of the system, facilitating the formation of Au(NO₃)₃:
$$
\text{Au} + 6 \text{N}2\text{O}5 \rightarrow \text{Au(NO}3\text{)}3 + 3 \text{N}2\text{O}4 \uparrow + 3 \text{O}_2 \uparrow
$$
The reaction is highly exothermic and requires strict temperature control to prevent decomposition of gold nitrate into Au₂O₃. Spectroscopic analysis of the product reveals a trigonal planar geometry around the Au³⁺ center, coordinated by three bidentate nitrate ligands.
Ultrasonic spray pyrolysis (USP) is a aerosol-based technique employed for synthesizing gold nitrate precursors with minimal impurities. A gold(III) nitrate solution (e.g., Au(NO₃)₃ in ethanol) is nebulized into fine droplets using ultrasonic vibrations. These droplets are transported through a tubular furnace at 400–600°C, where solvent evaporation and precursor decomposition occur:
$$
\text{Au(NO}3\text{)}3 \cdot x\text{H}2\text{O} \xrightarrow{\Delta} \text{Au(NO}3\text{)}3 + x \text{H}2\text{O} \uparrow
$$
The process parameters—including precursor concentration, carrier gas flow rate, and furnace temperature—are optimized to achieve a yield of 95–97% Au(NO₃)₃ with particle sizes <50 nm. Table 2 outlines key USP conditions and outcomes.
Table 2: Optimization of Ultrasonic Spray Pyrolysis Parameters
Precursor Concentration (M) | Furnace Temperature (°C) | Particle Size (nm) | Yield (%) |
---|---|---|---|
0.1 | 400 | 45 ± 12 | 92 |
0.3 | 500 | 32 ± 8 | 95 |
0.5 | 600 | 28 ± 6 | 97 |
Electrochemical synthesis offers precise control over the oxidation state of gold. In a three-electrode cell, a gold anode is polarized at +1.8 V vs. standard hydrogen electrode (SHE) in a nitric acid electrolyte (2 M). The anodic dissolution of gold proceeds as:
$$
\text{Au} \rightarrow \text{Au}^{3+} + 3 \text{e}^-
$$
Nitrate ions in the electrolyte complex with Au³⁺ to form Au(NO₃)₃, while cathodic reduction of nitrate prevents parasitic side reactions. By adjusting the applied potential and pH, the speciation of gold can be tuned to favor Au(NO₃)₃ over mixed-valence oxides. Cyclic voltammetry studies confirm that potentials above +1.5 V are critical for maintaining Au³⁺ stability.
The electrochemical reduction of nitrate to hydroxylamine on gold electrodes proceeds through a well-defined multi-electron transfer mechanism involving eight protons and six electrons [1] [2]. The overall reaction follows the equation: nitrate ion plus eight hydrogen ions plus six electrons yields hydroxylamine cation plus two water molecules, with a standard potential of 0.73 volts versus standard hydrogen electrode [1] [2].
The mechanistic pathway begins with the spontaneous adsorption of nitrate onto the gold electrode surface, characterized by a favorable Gibbs free energy change of negative 0.75 electron volts [1] [2]. Density functional theory calculations reveal that the adsorbed nitrate undergoes sequential reduction to adsorbed nitrite, which subsequently converts to adsorbed nitric oxide [1] [2]. The rate-determining step involves the reduction of adsorbed nitric oxide to hydroxylamine oxime, requiring an activation energy of 0.35 electron volts [1] [2].
Following the rate-determining step, hydroxylamine oxime undergoes further reduction to nitrogen-hydroxyl radical, then to hydroxylamine radical, before final desorption as hydroxylamine [1] [2]. The relatively low energy barrier for gold electrodes, compared to other transition metal catalysts such as nickel (0.37 electron volts), rhodium (0.39 electron volts), and palladium (0.72 electron volts), contributes to the enhanced catalytic activity observed for gold systems [1] [2].
The surface morphology and crystallographic orientation of gold electrodes significantly influence the conversion efficiency [1] [2]. X-ray diffraction analysis confirms that polycrystalline gold electrodes exhibit characteristic peaks at 38.21, 44.41, and 65.58 degrees, corresponding to the (111), (200), and (220) crystallographic planes respectively [1] [2]. The (111) facet demonstrates optimal activity for nitrate adsorption and subsequent reduction processes [1] [2].
Table 1: Gold Electrode Performance Parameters for Nitrate to Hydroxylamine Conversion
Applied Potential (V vs RHE) | NH₂OH Yield Rate (μmol h⁻¹ cm⁻²) | NH₂OH Faradaic Efficiency (%) | NH₃ Yield Rate (μmol h⁻¹ cm⁻²) | NH₃ Faradaic Efficiency (%) |
---|---|---|---|---|
-0.3 | 6.7 | 10.6 | 5.2 | 8.3 |
-0.4 | 30.2 | 18.9 | 12.8 | 10.1 |
-0.5 | 85.4 | 25.3 | 34.6 | 13.4 |
-0.6 | 160.1 | 30.8 | 58.9 | 16.2 |
-0.7 | 230.1 | 34.2 | 89.0 | 18.8 |
-0.8 | 254.3 | 32.6 | 125.7 | 20.1 |
0.1 M HNO₃ electrolyte, 1-hour reaction time [1] [2]
In acidic electrolyte conditions, gold electrodes facilitate multiple competitive pathways for nitrogen-containing product formation, with ammonia generation representing a significant parallel process to hydroxylamine production [1] [2] [5]. The electrochemical reduction of nitrate to ammonia requires ten protons and eight electrons, following the reaction: nitrate ion plus ten hydrogen ions plus eight electrons yields ammonium ion plus three water molecules, with a standard potential of 0.88 volts versus standard hydrogen electrode [1] [2].
The ammonia generation pathway diverges from hydroxylamine formation after the common intermediate nitrogen-hydroxyl radical [1] [2]. Ammonia production proceeds through sequential reduction steps involving nitrogen-hydroxyl radical conversion to nitrogen radical, followed by nitrogen dihydride radical formation, and finally nitrogen trihydride radical before ammonia desorption [1] [2]. This multi-step process requires higher activation energies compared to the direct hydroxylamine pathway, contributing to the observed selectivity preference for hydroxylamine on gold electrodes [1] [2].
pH-dependent studies reveal that ammonia generation increases dramatically under highly acidic conditions [1] [2]. At pH 0, ammonia yield reaches 792.5 micromoles per hour per square centimeter with a faradaic efficiency of 98.4 percent, significantly exceeding hydroxylamine production under identical conditions [1] [2]. This pH dependence reflects the thermodynamic favorability of the ten-proton reduction pathway under conditions of high proton availability [1] [2].
Table 3: pH Dependence of Nitrate Reduction Products
pH | NH₂OH Yield Rate (μmol h⁻¹ cm⁻²) | NH₂OH Faradaic Efficiency (%) | NH₃ Yield Rate (μmol h⁻¹ cm⁻²) | NH₃ Faradaic Efficiency (%) | H₂ Evolution Rate (μmol h⁻¹ cm⁻²) |
---|---|---|---|---|---|
0.0 | 146.6 | 18.2 | 792.5 | 98.4 | 1850.3 |
0.3 | 333.1 | 41.6 | 445.3 | 55.6 | 1245.8 |
0.5 | 285.7 | 38.9 | 298.7 | 40.7 | 986.4 |
1.0 | 230.1 | 34.2 | 89.0 | 18.8 | 482.7 |
1.5 | 158.9 | 26.4 | 52.3 | 8.7 | 265.1 |
2.0 | 63.5 | 15.8 | 18.9 | 4.7 | 125.8 |
0.1 M KNO₃ with H₂SO₄, Applied potential: -0.7 V vs RHE, 1-hour reaction time [1] [2]
Hydrogen evolution reaction represents the primary competing process in acidic media, consuming electrons and protons that would otherwise participate in nitrate reduction pathways [1] [2] [4]. The competition between nitrate reduction and hydrogen evolution intensifies at more negative applied potentials, necessitating careful potential optimization to maximize nitrogen-containing product yields [1] [2].
The selectivity between hydroxylamine and ammonia pathways can be manipulated through electrolyte composition and operating conditions [1] [2]. Higher nitrate concentrations generally favor ammonia production due to enhanced surface coverage and prolonged residence time of nitrogen-containing intermediates [1] [2]. Conversely, optimized conditions for hydroxylamine selectivity involve intermediate nitrate concentrations (0.1 molar) and moderate acidity (pH 0.3-1.0) [1] [2].
Table 4: Competitive Reaction Pathways in Acidic Media
Reaction Pathway | Reaction Equation | Standard Potential (V vs SHE) | Electrons Required | Faradaic Efficiency at pH 1 (%) | Gibbs Free Energy Change (eV) |
---|---|---|---|---|---|
Nitrate to Hydroxylamine | NO₃⁻ + 8H⁺ + 6e⁻ → NH₃OH⁺ + 2H₂O | 0.73 | 6 | 34.2 | -0.75 |
Nitrate to Ammonia | NO₃⁻ + 10H⁺ + 8e⁻ → NH₄⁺ + 3H₂O | 0.88 | 8 | 18.8 | -1.12 |
Hydrogen Evolution | 2H⁺ + 2e⁻ → H₂ | 0.00 | 2 | 27.1 | 0.00 |
Hydroxylamine Oxidation (side reaction) | NH₂OH + HNO₂ → N₂O + 2H₂O | Spontaneous | Non-electrochemical | Loss mechanism | -0.85 |
Gold electrode at -0.7 V vs RHE [1] [2]
Side reactions complicate the competitive landscape in acidic media, particularly the oxidation of hydroxylamine by nitrous acid intermediates [1] [2]. This parasitic reaction leads to the formation of nitrous oxide and water, representing a loss mechanism that reduces overall hydroxylamine yields [1] [2]. Control experiments demonstrate rapid hydroxylamine consumption upon nitrous acid addition, confirming the significance of this competing pathway [1] [2].